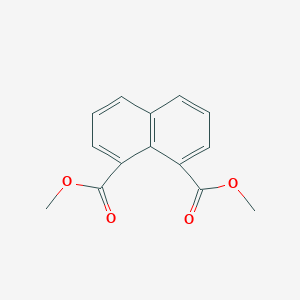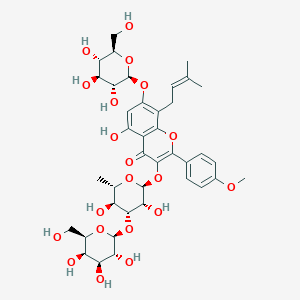![molecular formula C15H23NO2 B163115 (E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol CAS No. 1630-49-5](/img/structure/B163115.png)
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol is a sesquiterpene alkaloid isolated from the plant Nuphar japonicum DC. It is characterized by its unique structure, which includes a sesquiterpenic skeleton incorporated into 3-furyl substituted piperidines or quinolizidines . This compound has garnered interest due to its potential pharmacological properties, including antitumor, immunosuppressive, anti-inflammatory, and antibacterial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol can be synthesized through several steps involving catalytic reduction and chlorination. The initial compound, C15H23O2N, is isolated from Nuphar japonicum DC. and undergoes chlorination with thionyl chloride, followed by catalytic reduction using palladium-carbon . This process yields dihydronuphamine, deoxynupharidine, and allodeoxynupharidine .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the rhizomes of Nuphar japonicum DC. The extraction process typically includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion of this compound to its oxidized forms.
Reduction: Catalytic reduction to produce dihydronuphamine and deoxynupharidine.
Substitution: Chlorination with thionyl chloride.
Common Reagents and Conditions
Thionyl chloride: Used for chlorination.
Palladium-carbon: Employed in catalytic reduction.
Major Products Formed
- Dihydronuphamine
- Deoxynupharidine
- Allodeoxynupharidine
Applications De Recherche Scientifique
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol has a wide range of scientific research applications:
- Chemistry : Used as a model compound for studying sesquiterpene alkaloids and their chemical properties .
- Biology : Investigated for its potential biological activities, including antitumor and immunosuppressive effects .
- Medicine : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions .
- Industry : Utilized in the development of new pharmaceuticals and bioactive compounds .
Mécanisme D'action
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol exerts its effects through various molecular targets and pathways. It is believed to interact with specific receptors and enzymes involved in cellular processes, leading to its pharmacological activities. The exact mechanism of action is still under investigation, but it is thought to involve modulation of immune responses and inhibition of tumor cell proliferation .
Comparaison Avec Des Composés Similaires
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol is unique among sesquiterpene alkaloids due to its specific structure and pharmacological properties. Similar compounds include:
- Deoxynupharidine : Shares a similar sesquiterpenic skeleton but differs in its oxidation state .
- Nupharidine : Another sesquiterpene alkaloid with comparable biological activities .
This compound stands out due to its potent antitumor and immunosuppressive effects, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
1630-49-5 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C15H23NO2/c1-11(9-17)3-5-14-12(2)4-6-15(16-14)13-7-8-18-10-13/h3,7-8,10,12,14-17H,4-6,9H2,1-2H3/b11-3+/t12-,14+,15+/m1/s1 |
Clé InChI |
VACAXMGPQVSASV-WUNAARAWSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](N[C@H]1C/C=C(\C)/CO)C2=COC=C2 |
SMILES |
CC1CCC(NC1CC=C(C)CO)C2=COC=C2 |
SMILES canonique |
CC1CCC(NC1CC=C(C)CO)C2=COC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



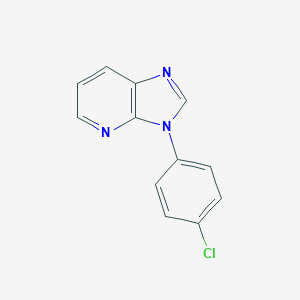

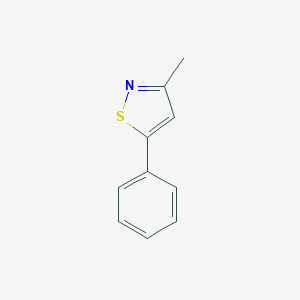
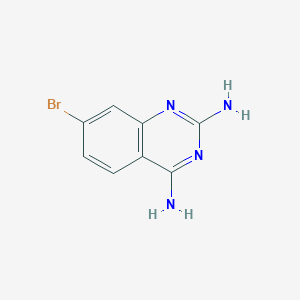
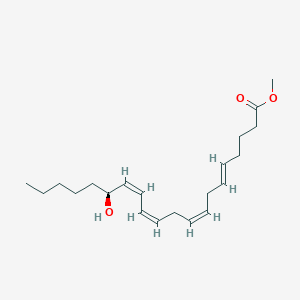
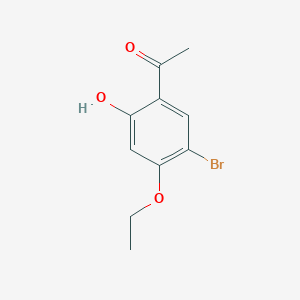
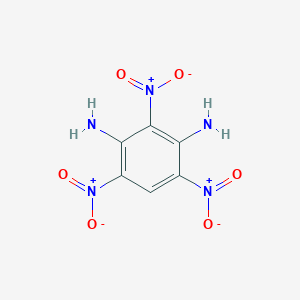
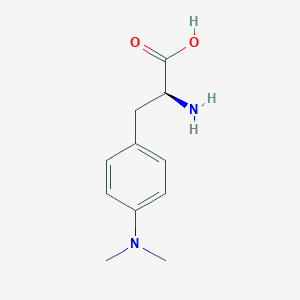

![2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid](/img/structure/B163057.png)
